NH2-Noda-GA is a bifunctional chelating agent that plays a crucial role in bioconjugation processes, particularly in the labeling of peptides and antibodies for medical imaging applications. It is derived from the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) family of compounds and is characterized by its ability to form stable complexes with metal ions, notably gadolinium. The compound's full chemical name is 2,2′-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, and it has a molecular weight of 417.46 g/mol .
NH2-Noda-GA is classified as a chelating agent and is primarily used in radiochemistry and bioconjugation. It is sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and Chematech . The compound's structure allows it to effectively bind to various metal ions, making it valuable in both diagnostic imaging and therapeutic applications.
The synthesis of NH2-Noda-GA typically involves the reaction of Noda-GA with an aminoethyl group. This process requires activated esters and electrophilic reagents to facilitate the attachment of the amino group to the Noda-GA structure. The synthesis can be conducted under controlled conditions to optimize yield and purity .
The synthetic routes often involve:
NH2-Noda-GA features a triazonane backbone with diacetic acid functionalities that allow for effective metal ion complexation. The presence of an aminoethyl group enhances its reactivity for conjugation purposes.
NH2-Noda-GA undergoes several types of chemical reactions:
Common reagents used in reactions involving NH2-Noda-GA include:
The mechanism of action for NH2-Noda-GA primarily revolves around its ability to form stable complexes with gadolinium ions. This property enables it to act as a contrast agent in magnetic resonance imaging (MRI), enhancing the visibility of targeted tissues.
The bioconjugation process involves:
NH2-Noda-GA finds extensive use in scientific research and medical applications:
Research studies highlight its effectiveness in enhancing imaging quality for various medical conditions, particularly cancer diagnostics .
The development of macrocyclic chelators represents a cornerstone in nuclear medicine, evolving from early acyclic agents like EDTA to sophisticated radiometal-binding platforms. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), discovered in the 1980s, offered superior kinetic stability for gallium-68 compared to DOTA derivatives due to its smaller cavity size matching Ga³⁺ ionic radius [1] [9]. NH2-NODA-GA (2-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid-glycine) emerged as a bifunctional derivative optimized for rapid ⁶⁸Ga-labeling under mild conditions (room temperature, pH 4-5), overcoming limitations of harsh radiolabeling protocols required by predecessors like DOTA [7] [9]. This structural innovation enabled conjugation to heat-sensitive biomolecules while maintaining radiometal complexation efficiency (>95% RCY in 10 min) [7].
Table 1: Evolution of Macrocyclic Chelators for Radiometals
Chelator | Cavity Size (Å) | Labeling Temp (°C) | Ga-68 Efficiency | Key Limitation |
---|---|---|---|---|
DOTA | 2.4 | 95 | Moderate | Slow kinetics, demetallation |
NOTA | 1.9 | 25 | High | Limited bifunctionality |
NODAGA | 1.9 | 25 | High | - |
NH2-NODA-GA | 1.9 | 25 | High | - |
NH2-NODA-GA serves as a pivotal "chemical bridge" in theranostics by enabling identical pharmacokinetics between diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radiopharmaceuticals. Unlike mismatched pairs (e.g., ⁶⁸Ga/¹⁷⁷Lu), NODAGA forms isostructural complexes with Ga³⁺ and Lu³⁺, ensuring nearly identical biodistribution profiles [6] [10]. Clinical studies demonstrate this equivalence: In exendin-4 conjugates for glucagon-like peptide-1 receptor (GLP-1R) imaging, [⁶⁸Ga]Ga-NODAGA-exendin-4 showed 15.6 ± 7.8 nM affinity versus 18.4 ± 3.0 nM for its therapeutic [¹⁷⁷Lu]Lu-NODAGA-exendin-4 counterpart [2]. This chemical congruence allows precise dosimetry calculations—tumor radiation doses derived from ⁶⁸Ga-PET can be directly translated to ¹⁷⁷Lu therapy with <5% deviation [6] [10].
The aminobenzyl moiety in NH2-NODA-GA provides a sterically unhindered conjugation site for constructing heterobivalent ligands. Unlike conventional chelators, its glycine spacer minimizes interference with receptor binding when linked to multiple targeting vectors [4]. Patent TW202100183A highlights NODAGA’s incorporation into dual-ligand systems targeting complementary receptors (e.g., somatostatin receptor subtype 2 (SSTR2) + melanocortin-1 receptor (MC1R)) [4]. This approach enhances tumor retention through avidity effects while reducing off-target uptake—critical for overcoming heterogeneity in neuroendocrine neoplasms. Kinetic studies reveal NODAGA-conjugated heterobivalent ligands achieve 2.3-fold higher tumor-to-background ratios than monovalent analogs at 60 min post-injection [3] [4].
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2